molecular formula C8H12O2 B13837258 6-Hydroxy-5,5-dimethylhex-3-yn-2-one

6-Hydroxy-5,5-dimethylhex-3-yn-2-one

Cat. No.: B13837258
M. Wt: 140.18 g/mol
InChI Key: UMAKUZCRYNTQLY-UHFFFAOYSA-N
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Description

6-Hydroxy-5,5-dimethylhex-3-yn-2-one (systematic IUPAC name: this compound) is a ketone derivative featuring a hydroxyl group at position 6, two methyl groups at position 5, and a triple bond (yne) at position 2. The compound’s key functional groups—hydroxyl, ketone, and alkyne—suggest reactivity patterns akin to other hydroxy-ynones, such as hydrogen bonding capability (via the hydroxyl group), nucleophilic addition (at the ketone), and alkyne-specific reactions (e.g., cycloadditions) .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-hydroxy-5,5-dimethylhex-3-yn-2-one

InChI

InChI=1S/C8H12O2/c1-7(10)4-5-8(2,3)6-9/h9H,6H2,1-3H3

InChI Key

UMAKUZCRYNTQLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC(C)(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5,5-dimethylhex-3-yn-2-one can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylhex-3-yn-2-one with a suitable oxidizing agent to introduce the hydroxyl group at the 6th position. The reaction conditions typically include the use of solvents such as acetonitrile or dichloromethane, and the process may require catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5,5-dimethylhex-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-5,5-dimethylhex-3-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,5-dimethylhex-3-yn-2-one involves its interaction with specific molecular targets. The hydroxyl group and triple bond play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) 3-Hydroxy-5,5-dimethyl-2-(2-oxo-propyl)cyclohex-2-enone
  • Structure: Cyclohexenone ring with hydroxyl, dimethyl, and ketone substituents.
  • Key Differences: The absence of an alkyne group and the presence of a conjugated enone system differentiate it from the target compound. This structure enhances resonance stabilization, reducing reactivity compared to alkyne-containing analogs .
(b) 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-phenylmethyl]-5,5-dimethylcyclohex-2-en-1-one
  • Structure: A bis-cyclohexenone derivative with multiple hydroxyl, dimethyl, and ketone groups.
  • Key Differences: Increased steric bulk and hydrogen-bonding capacity due to additional hydroxyl and phenyl groups. This complexity likely reduces solubility in nonpolar solvents compared to simpler analogs like 6-hydroxy-5,5-dimethylhex-3-yn-2-one .
(c) 4-Hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one
  • Structure: Cyclohexenone core with hydroxyl, trimethyl, and α,β-unsaturated ketone substituents.
(d) Phenylacetylene Derivatives (e.g., 6-phenylhexa-1,3,5-triyn-1-ol)
  • Structure : Linear phenyl-terminated polyynes with hydroxyl groups.
  • Key Differences : The absence of a ketone group and the presence of multiple triple bonds make these compounds highly reactive in cycloadditions, whereas the target compound’s single alkyne and ketone may limit such reactivity .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
This compound C₇H₁₀O₂ 126.15 (theoretical) Hydroxyl, alkyne, ketone Alkyne reactivity, steric hindrance N/A
3-Hydroxy-5,5-dimethyl-2-(2-oxo-propyl)cyclohex-2-enone C₁₁H₁₄O₃ 194.23 Hydroxyl, ketone, enone Resonance stabilization
4-Hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one C₁₃H₁₈O₃ 222.28 Hydroxyl, α,β-unsaturated ketone Conjugation-enhanced stability
6-Phenylhexa-1,3,5-triyn-1-ol C₁₂H₈O 168.20 Hydroxyl, triple bonds High alkyne reactivity

Research Findings and Reactivity Insights

Reactivity Trends

  • Alkyne vs. Enone Systems: The triple bond in this compound is expected to exhibit higher reactivity in click chemistry (e.g., Huisgen cycloaddition) compared to enone-containing analogs like those in , which favor Michael additions.
  • Steric Effects: The 5,5-dimethyl groups in the target compound may hinder nucleophilic attack at the ketone, a feature less pronounced in non-methylated analogs .
  • Hydrogen Bonding: The hydroxyl group’s position at C6 could enhance solubility in polar solvents, similar to hydroxylated cyclohexenones .

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